An In-Depth Technical Guide to N-Allylaniline: Synthesis, Properties, and Core Applications
An In-Depth Technical Guide to N-Allylaniline: Synthesis, Properties, and Core Applications
For Immediate Release
Hefei, China – November 28, 2025 – This whitepaper provides a comprehensive technical overview of N-allylaniline, a significant chemical intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's identification, physicochemical properties, synthesis protocols, and its pivotal role in the formation of key heterocyclic structures.
Compound Identification
N-Allylaniline , a substituted aniline, is a versatile precursor in various chemical transformations. Its fundamental identifiers are:
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IUPAC Name: N-prop-2-enylaniline
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CAS Number: 589-09-3
Physicochemical Properties
A summary of the key physicochemical properties of N-allylaniline is presented in the table below, offering a convenient reference for experimental design and execution.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 218-220 °C |
| Density | 0.982 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.563 |
| Water Solubility | Insoluble |
| Appearance | Colorless to brown liquid |
Synthesis of N-Allylaniline: Experimental Protocols
The synthesis of N-allylaniline is achievable through several established methods. Below are detailed protocols for two common approaches.
Direct N-Allylation of Aniline
This method involves the direct reaction of aniline with an allyl halide in the presence of a base.
Materials:
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Aniline
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Allyl chloride
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25% (w/w) Sodium hydroxide aqueous solution
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Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer
Procedure:
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Charge the reaction flask with aniline (4.000 mol) and a 25% by mass sodium hydroxide aqueous solution (2.000 mol).
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Heat the mixture to 80 °C with stirring.
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Once the internal temperature has stabilized, add allyl chloride (1.000 mol) dropwise over 2 hours, maintaining the temperature between 75 and 84 °C.
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After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.
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Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
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The crude N-allylaniline in the organic phase can be purified by distillation. A typical yield for this procedure is approximately 78.1%.[1]
Palladium-Catalyzed One-Pot Synthesis from Aniline and Allyl Alcohol
This protocol utilizes a palladium catalyst for the allylation of aniline with allyl alcohol.
Materials:
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Aniline
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Allyl alcohol
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Anhydrous toluene
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Sodium carbonate (Na₂CO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Schlenk flask and standard laboratory glassware
Procedure:
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Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve palladium(II) acetate (1 mol%) and triphenylphosphine (4 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes to form a homogeneous solution.
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Reaction Setup: To the catalyst solution, add aniline (1.0 equivalent), allyl alcohol (1.2 equivalents), and sodium carbonate (1.1 equivalents).
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Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
The Aza-Claisen Rearrangement: A Key Transformation
N-allylaniline serves as a crucial precursor to its isomer, 2-allylaniline, through a thermally or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement known as the aza-Claisen rearrangement. This intramolecular process is fundamental for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The use of a Lewis acid can significantly accelerate this reaction, allowing it to proceed under milder conditions.
Below is a comparative summary of the efficacy of different Lewis acids in promoting the aza-Cope rearrangement (a type of aza-Claisen rearrangement) of N-allyl-N-methylaniline, a derivative of N-allylaniline.
| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| BF₃·OEt₂ | 111 | 1 | 85 | 110 |
Data adapted from a study on N-allyl-N-methylaniline, which serves as a representative example of this transformation.[2]
Experimental Protocol for Lewis Acid-Catalyzed Aza-Claisen Rearrangement
Preparation:
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A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with the N-allylaniline substrate (1.0 equivalent).
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An appropriate solvent (e.g., o-xylene) is added, followed by the Lewis acid (e.g., BF₃·OEt₂).
Reaction Execution:
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The reaction mixture is heated to the desired temperature (e.g., 111 °C) and stirred for the specified time.
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The progress of the reaction is monitored by a suitable analytical technique such as TLC or GC-MS.
Workup and Purification:
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Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-allylaniline.[2]
Visualizing the Aza-Claisen Rearrangement
The mechanism of the aza-Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The following diagram illustrates this fundamental transformation.
Caption: The Aza-Claisen rearrangement of N-allylaniline.
Experimental Workflow for Synthesis and Analysis
The general workflow for the synthesis of N-allylaniline and its subsequent analysis involves several key steps, from the initial reaction setup to the final characterization of the product.
Caption: General experimental workflow for N-allylaniline.
Conclusion
N-allylaniline is a chemical intermediate of significant value, particularly as a precursor to 2-allylaniline through the aza-Claisen rearrangement. This technical guide has provided essential information on its identification, properties, and detailed experimental protocols for its synthesis and key reactions. The strategic use of N-allylaniline opens avenues for the efficient construction of complex nitrogen-containing heterocyclic scaffolds, which are of paramount importance in the field of drug discovery and development.
